2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
CAS No.: 1325701-83-4
Cat. No.: VC4562676
Molecular Formula: C16H16N6O3
Molecular Weight: 340.343
* For research use only. Not for human or veterinary use.
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one - 1325701-83-4](/images/structure/VC4562676.png)
Specification
CAS No. | 1325701-83-4 |
---|---|
Molecular Formula | C16H16N6O3 |
Molecular Weight | 340.343 |
IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Standard InChI | InChI=1S/C16H16N6O3/c1-9-12(10(2)24-20-9)6-13(23)22-7-11(8-22)16-19-15(21-25-16)14-17-4-3-5-18-14/h3-5,11H,6-8H2,1-2H3 |
Standard InChI Key | MGXLQASBXXFVJP-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Introduction
Structural Overview
This compound features the following key structural components:
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3,5-Dimethyl-1,2-oxazole: A five-membered aromatic heterocycle containing oxygen and nitrogen atoms.
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Pyrimidinyl-substituted 1,2,4-oxadiazole: A fused heterocyclic system known for its bioactive properties.
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Azetidine ring: A four-membered nitrogen-containing ring that adds rigidity and unique reactivity to the molecule.
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Ethanone group (-COCH3): A ketone functional group attached to the azetidine.
The combination of these moieties suggests potential biological activity due to the presence of multiple pharmacophores.
Synthesis Pathway
While specific synthesis data for this exact compound is unavailable in the provided sources, similar heterocyclic compounds are typically synthesized using multistep reactions. Below is a generalized approach:
2.1. Synthesis of the Oxazole Ring
The 3,5-dimethyl-1,2-oxazole fragment can be synthesized via cyclization reactions involving diketones and hydroxylamine derivatives.
2.2. Formation of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is commonly prepared by cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.
2.3. Azetidine Ring Introduction
Azetidines are often synthesized by cyclization of β-haloamines or by using azetidinone intermediates.
2.4. Final Coupling
The final molecule likely involves coupling reactions between the oxazole and oxadiazole fragments via carbonylation or amination strategies.
Characterization Techniques
To confirm the structure of such a complex compound, various analytical methods are employed:
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NMR Spectroscopy (¹H and ¹³C): For determining the connectivity of atoms within the molecule.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups like ketones and heteroatom linkages.
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X-ray Crystallography: For precise three-dimensional structural elucidation.
Potential Applications
Compounds integrating oxazole, oxadiazole, and azetidine rings are often explored for their pharmacological properties due to their diverse bioactivities:
4.1. Antimicrobial Activity
Heterocycles like oxadiazoles are known for their antibacterial and antifungal properties due to their ability to disrupt microbial enzymes .
4.3. Anti-inflammatory Potential
Molecular docking studies suggest that such compounds may inhibit enzymes like lipoxygenase (5-LOX), which are involved in inflammatory pathways .
4.4. Anticancer Research
Azetidine derivatives have been studied for their cytotoxic effects against cancer cell lines due to their ability to interact with DNA or proteins involved in cell proliferation .
Related Compounds and Research Findings
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